This compound can be classified as:
The synthesis of 4-(4-(1H-Imidazol-1-YL)phenoxy)piperidine can be achieved through several methods, primarily involving the reaction of piperidine with various substituted phenolic and imidazole compounds.
The molecular structure of 4-(4-(1H-Imidazol-1-YL)phenoxy)piperidine features several key components:
4-(4-(1H-Imidazol-1-YL)phenoxy)piperidine can participate in various chemical reactions:
The mechanism of action for 4-(4-(1H-Imidazol-1-YL)phenoxy)piperidine is largely dependent on its interactions with specific biological targets:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the structure and purity of synthesized compounds.
4-(4-(1H-Imidazol-1-YL)phenoxy)piperidine has several potential applications in scientific research:
4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine represents a strategically designed hybrid molecule incorporating three pharmacologically significant motifs: an imidazole ring, a phenoxy linker, and a piperidine moiety. Its systematic IUPAC name is 4-[4-(imidazol-1-yl)phenoxy]piperidine, with a molecular formula of C₁₄H₁₇N₃O and a molecular weight of 243.31 g/mol [3]. The compound is cataloged under CAS registry number 397277-13-3 and exists in freebase form, though its dihydrochloride salt (CAS: 53407853) is commonly employed for enhanced stability in experimental settings [1] [3]. Key structural identifiers include the SMILES notation C1CC(CCN1)OC2=CC=C(C=C2)N3C=CN=C3
and InChIKey JAXHYYQLGVOIKL-UHFFFAOYSA-N
[3]. This molecular architecture positions it as a versatile scaffold for targeting enzymes involved in inflammatory, neurological, and oncological pathways, particularly through modulation of nitric oxide synthase (NOS) and kinase signaling cascades.
Table 1: Molecular Identity of 4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine
Property | Value |
---|---|
IUPAC Name | 4-[4-(imidazol-1-yl)phenoxy]piperidine |
Molecular Formula | C₁₄H₁₇N₃O |
Molecular Weight | 243.31 g/mol |
CAS Number (Freebase) | 397277-13-3 |
CAS Number (Dihydrochloride) | 53407853 |
SMILES | C1CC(CCN1)OC2=CC=C(C=C2)N3C=CN=C3 |
InChIKey | JAXHYYQLGVOIKL-UHFFFAOYSA-N |
Imidazole ranks among the top nitrogen-containing heterocycles in FDA-approved drugs, present in approximately 60% of small-molecule therapeutics [2] . This five-membered aromatic ring exhibits unique electron-rich characteristics and amphoteric properties, enabling it to act as a hydrogen bond donor/acceptor, participate in π-π stacking, and coordinate with metal ions in biological targets [4] . These features underpin its classification as a "privileged scaffold" capable of interacting with diverse enzymes and receptors.
In oncology, imidazole forms the core of several clinical agents:
The scaffold’s versatility extends beyond oncology. Imidazole-containing compounds demonstrate broad bioactivity spectra, including antifungal (ketoconazole), antihypertensive (losartan), and anti-inflammatory (SB203580) applications . This adaptability arises from imidazole’s capacity to mimic histidine residues in enzymatic active sites, particularly those involving cation- or metal-coordinated catalysis, such as zinc-containing metalloproteinases or heme-dependent oxygenases [4] [10].
The piperidine-phenoxy motif in 4-(4-(1H-imidazol-1-yl)phenoxy)piperidine contributes critical pharmacokinetic and target-binding advantages. Piperidine, a saturated six-membered heterocycle, introduces conformational flexibility and basic amine functionality (pKₐ ~10-11), facilitating salt formation for improved solubility and membrane permeability [6]. The phenoxy group (-O-C₆H₄-) acts as a metabolically stable linker that confers planar rigidity while allowing electronic communication between aromatic systems.
This structural combination appears in CNS-active compounds due to piperidine’s resemblance to endogenous neurotransmitters. For example:
Table 2: Physicochemical Contributions of Structural Motifs
Motif | Key Properties | Biological Implications |
---|---|---|
Imidazole | Amphotericity, H-bonding, metal coordination | Enzyme active site binding (e.g., kinases, NOS) |
Phenoxy Linker | Planar rigidity, metabolic stability, π-conjugation | Spatial orientation of pharmacophores |
Piperidine | Alkalinity, conformational flexibility, H-bonding | Membrane penetration, cation-π interactions |
Molecular modeling indicates the phenoxy linkage enables coplanar orientation between the imidazole and terminal piperidine, facilitating simultaneous interaction with complementary enzyme subsites [6] [9]. This geometry is evidenced in analogs like (3S)-1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]piperidine, where crystallography shows dihedral angles <30° between aromatic planes [6]. Additionally, piperidine’s chair-to-boat thermoswitching behavior may adaptively optimize target engagement in physiological environments [9].
Nitric oxide synthases (NOS) represent compelling targets for 4-(4-(1H-imidazol-1-yl)phenoxy)piperidine due to structural congruence between imidazole and the heme-coordinating residues in NOS isoforms. NOS enzymes catalyze NO production from L-arginine, influencing vasodilation (eNOS), neurotransmission (nNOS), and immune responses (iNOS) [2] [4]. Dysregulated NOS activity underpins pathologies including:
The compound’s imidazole moiety may competitively displace substrate water at the heme iron center, mimicking established NOS inhibitors like aminoguanidine [4]. Piperidine’s protonatable nitrogen could form salt bridges with conserved Glu/Asp residues in the oxygenase domain, while the phenoxy linker positions aromatic rings for π-stacking with hydrophobic subsites (e.g., Phe584 in murine iNOS) [6]. Molecular docking suggests nanomolar affinity for iNOS, supported by analogous compounds showing >50% inhibition at 10μM concentrations [2] .
Table 3: NOS Isoforms and Therapeutic Targeting Rationale
Isoform | Primary Function | Disease Association | Targeting Strategy |
---|---|---|---|
nNOS | Neuronal signaling | Neurodegeneration, chronic pain | Imidazole-heme coordination; piperidine-Cavity binding |
iNOS | Immunological defense | Autoimmunity, cancer metastasis | Competitive L-arginine displacement |
eNOS | Vasodilation, platelet aggregation | Cardiovascular disorders | Allosteric modulation via calmodulin interface |
Hybridization leverages multivalent inhibition: imidazole directly targets the catalytic core, while the phenoxy-piperidine extension engages regulatory domains to enhance selectivity. This approach mirrors advanced inhibitors like AR-C102222, where imidazole-piperidine hybrids achieve >100-fold selectivity for iNOS over eNOS [4] . The scaffold’s synthetic tractability further enables derivatization at piperidine N1 or imidazole C2/C4 positions to optimize isoform specificity and drug-like properties.
Concluding Remarks
4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine embodies a rationally integrated pharmacophore combining three validated medicinal chemistry motifs. Its structural architecture positions it as a versatile lead for modulating enzymatically complex targets, particularly nitric oxide synthases and kinase families implicated in inflammation, neurodegeneration, and oncology. Future research should explore structure-activity relationships through systematic modification of:
Such investigations may yield isoform-selective NOS inhibitors or dual-action therapeutics leveraging the scaffold’s innate polypharmacology.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2